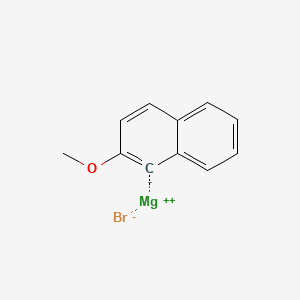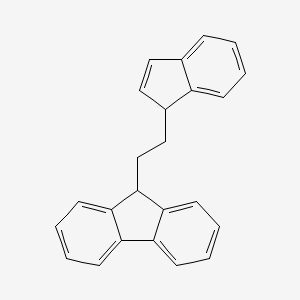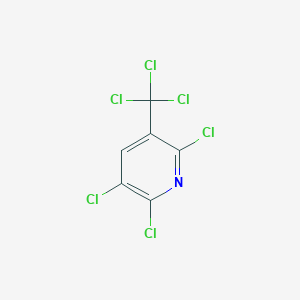
2-Methoxy-1-naphthylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-naphthylmagnesium bromide: is an organomagnesium compound, commonly used as a Grignard reagent in organic synthesis. It is a solution in tetrahydrofuran (THF) and is known for its reactivity with various electrophiles, making it a valuable tool in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methoxy-1-naphthylmagnesium bromide is typically synthesized by reacting 2-methoxy-1-bromonaphthalene with magnesium in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2-Methoxy-1-bromonaphthalene+Mg→2-Methoxy-1-naphthylmagnesium bromide
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction is monitored for temperature and pressure to ensure optimal conditions for the formation of the Grignard reagent.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-1-naphthylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous THF.
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reactivity.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed through substitution and coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Methoxy-1-naphthylmagnesium bromide is widely used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used in the synthesis of intermediates for drug development.
Industry: In the industrial sector, this compound is used in the large-scale synthesis of organic compounds, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-methoxy-1-naphthylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Comparison: 2-Methoxy-1-naphthylmagnesium bromide is unique due to the presence of the methoxy group and the naphthalene ring, which can influence its reactivity and selectivity in reactions. Compared to simpler Grignard reagents like phenylmagnesium bromide, it offers different steric and electronic properties, making it suitable for specific synthetic applications.
Eigenschaften
IUPAC Name |
magnesium;2-methoxy-1H-naphthalen-1-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h2-7H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZDITOOUPRLJT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)












